molecular formula C20H36Br2O7 B13995342 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate CAS No. 81511-55-9

4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate

Cat. No.: B13995342
CAS No.: 81511-55-9
M. Wt: 548.3 g/mol
InChI Key: TVANCNFIJAVMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate is a complex organic compound with the molecular formula C20H36Br2O7 . It is characterized by the presence of bromine atoms and multiple ether linkages, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

The synthesis of 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic route often includes:

Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processing techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ether linkages play a crucial role in its binding affinity and specificity. The pathways involved may include:

Comparison with Similar Compounds

Similar compounds to 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate include other brominated ethers and esters. These compounds share similar structural features but may differ in their specific functional groups or chain lengths. Some examples include:

  • 4-(3-Bromopropoxy)butan-2-yl acetate
  • 3-(2-Bromopropoxy)propanoic acid
  • 2-(3-Bromopropoxy)ethanol

The uniqueness of this compound lies in its specific combination of bromine atoms and ether linkages, which confer distinct chemical and physical properties .

Properties

CAS No.

81511-55-9

Molecular Formula

C20H36Br2O7

Molecular Weight

548.3 g/mol

IUPAC Name

4-(3-bromopropoxy)butan-2-yl 3-[3-[4-(3-bromopropoxy)butan-2-yloxy]-3-oxopropoxy]propanoate

InChI

InChI=1S/C20H36Br2O7/c1-17(5-13-25-11-3-9-21)28-19(23)7-15-27-16-8-20(24)29-18(2)6-14-26-12-4-10-22/h17-18H,3-16H2,1-2H3

InChI Key

TVANCNFIJAVMIF-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCCCBr)OC(=O)CCOCCC(=O)OC(C)CCOCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.